molecular formula C10H20N6 B3745831 3,3'-(1,2-ethanediyl)bis(6-methyl-1,3,5-triazabicyclo[3.1.0]hexane)

3,3'-(1,2-ethanediyl)bis(6-methyl-1,3,5-triazabicyclo[3.1.0]hexane)

Cat. No. B3745831
M. Wt: 224.31 g/mol
InChI Key: RNQFUPOZAOFQPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3'-(1,2-ethanediyl)bis(6-methyl-1,3,5-triazabicyclo[3.1.0]hexane), also known as TMB-8, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of intracellular calcium release and has been shown to have a variety of biological effects.

Mechanism of Action

3,3'-(1,2-ethanediyl)bis(6-methyl-1,3,5-triazabicyclo[3.1.0]hexane) acts as an inhibitor of intracellular calcium release by blocking the inositol 1,4,5-trisphosphate (IP3) receptor, which is responsible for releasing calcium from intracellular stores. 3,3'-(1,2-ethanediyl)bis(6-methyl-1,3,5-triazabicyclo[3.1.0]hexane) binds to the IP3 receptor and prevents it from opening in response to IP3, thereby blocking calcium release. This mechanism of action has been well-characterized and has been confirmed by numerous studies.
Biochemical and Physiological Effects:
The inhibition of intracellular calcium release by 3,3'-(1,2-ethanediyl)bis(6-methyl-1,3,5-triazabicyclo[3.1.0]hexane) has a variety of biochemical and physiological effects. It has been shown to affect muscle contraction, neurotransmitter release, and cell signaling pathways. 3,3'-(1,2-ethanediyl)bis(6-methyl-1,3,5-triazabicyclo[3.1.0]hexane) has also been shown to induce apoptosis and cell death in certain cell types. The exact biochemical and physiological effects of 3,3'-(1,2-ethanediyl)bis(6-methyl-1,3,5-triazabicyclo[3.1.0]hexane) depend on the specific cell type and experimental conditions used.

Advantages and Limitations for Lab Experiments

3,3'-(1,2-ethanediyl)bis(6-methyl-1,3,5-triazabicyclo[3.1.0]hexane) has several advantages for lab experiments. It is a potent and specific inhibitor of intracellular calcium release, which allows researchers to investigate the role of calcium release in various cellular processes. 3,3'-(1,2-ethanediyl)bis(6-methyl-1,3,5-triazabicyclo[3.1.0]hexane) is also relatively easy to synthesize and is commercially available in large quantities. However, there are also limitations to using 3,3'-(1,2-ethanediyl)bis(6-methyl-1,3,5-triazabicyclo[3.1.0]hexane) in lab experiments. It can be toxic to cells at high concentrations and can affect other cellular processes besides calcium release. The effects of 3,3'-(1,2-ethanediyl)bis(6-methyl-1,3,5-triazabicyclo[3.1.0]hexane) can also be dependent on experimental conditions, such as the cell type and culture conditions used.

Future Directions

There are several future directions for research on 3,3'-(1,2-ethanediyl)bis(6-methyl-1,3,5-triazabicyclo[3.1.0]hexane). One area of interest is investigating the role of calcium release in various disease states, such as cancer and neurodegenerative diseases. 3,3'-(1,2-ethanediyl)bis(6-methyl-1,3,5-triazabicyclo[3.1.0]hexane) could be used as a tool to investigate the effects of calcium release on disease progression and to identify potential therapeutic targets. Another area of interest is developing new inhibitors of intracellular calcium release that are more potent and specific than 3,3'-(1,2-ethanediyl)bis(6-methyl-1,3,5-triazabicyclo[3.1.0]hexane). These inhibitors could be used to investigate the role of calcium release in more detail and to develop new treatments for diseases that involve calcium signaling pathways.
Conclusion:
In conclusion, 3,3'-(1,2-ethanediyl)bis(6-methyl-1,3,5-triazabicyclo[3.1.0]hexane) is a potent inhibitor of intracellular calcium release that has been widely used in scientific research. Its synthesis method has been well-established, and its mechanism of action has been well-characterized. 3,3'-(1,2-ethanediyl)bis(6-methyl-1,3,5-triazabicyclo[3.1.0]hexane) has a variety of biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. There are several future directions for research on 3,3'-(1,2-ethanediyl)bis(6-methyl-1,3,5-triazabicyclo[3.1.0]hexane), including investigating its role in various disease states and developing new inhibitors of intracellular calcium release.

Scientific Research Applications

3,3'-(1,2-ethanediyl)bis(6-methyl-1,3,5-triazabicyclo[3.1.0]hexane) has been widely used in scientific research as a tool to investigate the role of intracellular calcium release in various biological processes. It has been shown to inhibit calcium release from intracellular stores, which can affect a variety of cellular functions. 3,3'-(1,2-ethanediyl)bis(6-methyl-1,3,5-triazabicyclo[3.1.0]hexane) has been used to study the role of calcium release in muscle contraction, neurotransmitter release, and cell signaling pathways. It has also been used to investigate the effects of calcium release on apoptosis and cell death.

properties

IUPAC Name

6-methyl-3-[2-(6-methyl-1,3,5-triazabicyclo[3.1.0]hexan-3-yl)ethyl]-1,3,5-triazabicyclo[3.1.0]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N6/c1-9-13-5-11(6-14(9)13)3-4-12-7-15-10(2)16(15)8-12/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQFUPOZAOFQPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1N2N1CN(C2)CCN3CN4C(N4C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3'-(1,2-ethanediyl)bis(6-methyl-1,3,5-triazabicyclo[3.1.0]hexane)
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3,3'-(1,2-ethanediyl)bis(6-methyl-1,3,5-triazabicyclo[3.1.0]hexane)
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3,3'-(1,2-ethanediyl)bis(6-methyl-1,3,5-triazabicyclo[3.1.0]hexane)
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3,3'-(1,2-ethanediyl)bis(6-methyl-1,3,5-triazabicyclo[3.1.0]hexane)
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3,3'-(1,2-ethanediyl)bis(6-methyl-1,3,5-triazabicyclo[3.1.0]hexane)
Reactant of Route 6
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3,3'-(1,2-ethanediyl)bis(6-methyl-1,3,5-triazabicyclo[3.1.0]hexane)

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